3,4,6-Triphenylbenzofuran
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Overview
Description
3,4,6-Triphenylbenzofuran is a synthetic organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds characterized by a fused benzene and furan ring. The presence of three phenyl groups attached to the benzofuran core makes this compound unique and of significant interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Triphenylbenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of 2-hydroxybenzophenone derivatives in the presence of acidic or basic catalysts. The reaction conditions often include the use of solvents like toluene or dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,4,6-Triphenylbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced benzofuran derivatives.
Substitution: Halogenated or alkylated benzofuran derivatives.
Scientific Research Applications
3,4,6-Triphenylbenzofuran has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including anti-tumor, antibacterial, and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent and in the treatment of viral infections.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 3,4,6-Triphenylbenzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Benzofuran: The parent compound with a simpler structure.
2-Phenylbenzofuran: A derivative with one phenyl group.
3,4-Diphenylbenzofuran: A derivative with two phenyl groups.
Uniqueness: 3,4,6-Triphenylbenzofuran is unique due to the presence of three phenyl groups, which enhance its chemical stability and biological activity. This structural feature distinguishes it from other benzofuran derivatives and contributes to its diverse applications in research and industry .
Properties
CAS No. |
197359-72-1 |
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Molecular Formula |
C26H18O |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3,4,6-triphenyl-1-benzofuran |
InChI |
InChI=1S/C26H18O/c1-4-10-19(11-5-1)22-16-23(20-12-6-2-7-13-20)26-24(18-27-25(26)17-22)21-14-8-3-9-15-21/h1-18H |
InChI Key |
SRPIVSBODUBBSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C3C(=C2)OC=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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